N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

Catalog No.
S523629
CAS No.
197894-84-1
M.F
C23H19N5O2
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricycl...

CAS Number

197894-84-1

Product Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

IUPAC Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1

InChI Key

XGXOSJSGDNPEEF-NRFANRHFSA-N

SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CI 1044, CI-1044, N-(9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro(1,4)diazepino(6,7,1-hi)indol-3-yl)nicotinamide

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Isomeric SMILES

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Description

The exact mass of the compound CI-1044 is 397.15387 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique diazatricyclo structure and various functional groups. Its molecular formula is C23H19N5O2C_{23}H_{19}N_{5}O_{2} and it features a pyridine carboxamide moiety linked to a diazatricyclo framework, which contributes to its biological activity and potential therapeutic applications . The compound's structure includes multiple rings and functional groups that enhance its interaction with biological targets.

CI-1044 inhibits PDE4 by binding to the enzyme's active site, preventing it from breaking down cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial messenger molecule in cells, and its increased levels due to PDE4 inhibition can trigger various cellular responses, including modulation of inflammation.

The chemical reactivity of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is influenced by its functional groups. It can participate in various reactions such as:

  • Amidation: The carboxamide group can react with amines to form new amides.
  • Reduction: The ketone functionality can be reduced to an alcohol.
  • Substitution reactions: The phenyl group may undergo electrophilic substitution due to its aromatic nature.

These reactions can be exploited for further modifications of the compound to enhance its biological properties or alter its pharmacokinetics.

This compound has shown significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased efficacy of chemotherapeutic agents in cancer treatment by promoting cancer cell death when combined with DNA-damaging therapies . Additionally, it has been studied for potential neuroprotective effects in conditions such as stroke and neurodegenerative diseases .

The synthesis of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide involves multi-step synthetic pathways typically including:

  • Formation of the diazatricyclo core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the amino and carbonyl groups: These functionalities are usually incorporated via selective functionalization techniques.
  • Final coupling with pyridine carboxamide: This step often involves coupling reactions where the diazatricyclo compound is linked to the pyridine moiety.

Such synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final product.

The primary applications of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide include:

  • Cancer therapy: As a PARP inhibitor, it is being explored in combination therapies for various cancers.
  • Neuroprotection: Potential use in treating conditions like ischemic stroke or neurodegenerative diseases due to its ability to modulate cellular stress responses.

Interaction studies have demonstrated that this compound binds effectively to the active site of PARP enzymes, inhibiting their activity and leading to enhanced apoptosis in cancer cells when used alongside traditional chemotherapy agents . Furthermore, studies suggest that it may interact with other cellular pathways involved in stress response and DNA repair mechanisms.

Several compounds share structural similarities with N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide:

Compound NameStructure TypeBiological ActivityUnique Features
OlaparibPARP inhibitorCancer treatmentFirst approved PARP inhibitor
RucaparibPARP inhibitorCancer treatmentOral bioavailability
NiraparibPARP inhibitorCancer treatmentBroad-spectrum activity against various cancers

These compounds also serve as PARP inhibitors but differ in their specificity, potency, and pharmacokinetic profiles compared to N-[ (11R)-6-amino... ] compound . The unique diazatricyclo structure may confer distinct binding characteristics or side effect profiles that warrant further investigation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.15387487 g/mol

Monoisotopic Mass

397.15387487 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O4T475XIIY

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Wikipedia

Ci-1044

Dates

Modify: 2024-04-14
1: Pruniaux MP, Lagente V, Ouaged M, Bertin B, Moreau F, Julien-Larose C, Rocher MN, Leportier C, Martin B, Bouget A, Dubuit JP, Burnouf C, Doherty AM, Bertrand CP. Relationship between phosphodiesterase type 4 inhibition and anti-inflammatory activity of CI-1044 in rat airways. Fundam Clin Pharmacol. 2010 Feb;24(1):73-82. doi: 10.1111/j.1472-8206.2009.00725.x. Epub 2009 Jul 24. PubMed PMID: 19650853.
2: Hanton G, Sobry C, Daguès N, Provost JP, Le Net JL, Comby P, Chevalier S. Characterisation of the vascular and inflammatory lesions induced by the PDE4 inhibitor CI-1044 in the dog. Toxicol Lett. 2008 Jun 10;179(1):15-22. doi: 10.1016/j.toxlet.2008.03.009. Epub 2008 Mar 25. PubMed PMID: 18485625.
3: Ouagued M, Martin-Chouly CA, Brinchault G, Leportier-Comoy C, Depincé A, Bertrand C, Lagente V, Belleguic C, Pruniaux MP. The novel phosphodiesterase 4 inhibitor, CI-1044, inhibits LPS-induced TNF-alpha production in whole blood from COPD patients. Pulm Pharmacol Ther. 2005;18(1):49-54. Epub 2004 Nov 23. PubMed PMID: 15607127.

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